molecular formula C9H11NO B072312 3-Methyl-4-(methylamino)benzaldehyde CAS No. 1197-42-8

3-Methyl-4-(methylamino)benzaldehyde

Cat. No.: B072312
CAS No.: 1197-42-8
M. Wt: 149.19 g/mol
InChI Key: UECXDZSFDGWNTH-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring.

The methylamino substituent introduces both steric and electronic effects, influencing reactivity in condensation and oxidation reactions. For instance, similar aldehydes with amino groups are critical intermediates in kinase inhibitor development, where substituent positioning affects binding affinity .

Properties

CAS No.

1197-42-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-methyl-4-(methylamino)benzaldehyde

InChI

InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3

InChI Key

UECXDZSFDGWNTH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)NC

Canonical SMILES

CC1=C(C=CC(=C1)C=O)NC

Synonyms

4-Methylamino-3-methylbenzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzaldehyde Derivatives

Table 1: Comparison of Key Benzaldehyde Derivatives

Compound Name Substituents Molecular Formula Key Applications/Reactivity Reference CAS/ID
3-Methyl-4-(methylamino)benzaldehyde 3-CH₃, 4-NHCH₃ C₉H₁₁NO Precursor for heterocycles (e.g., benzothiazoles) Not explicitly listed
3-Methylbenzaldehyde 3-CH₃ C₈H₈O Flavoring agent, nitration studies 620-23-5
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂, CONHNH₂ C₉H₁₃N₃O Crystal engineering, hydrogen bonding 2032776 (CCDC)
3-Methoxy-4-(methylthio)benzaldehyde 3-OCH₃, 4-SCH₃ C₉H₁₀O₂S Antimicrobial agent synthesis 68885-46-1
3-Bromo-4-methylbenzaldehyde 3-Br, 4-CH₃ C₈H₇BrO Cross-coupling reactions Not explicitly listed

Key Findings:

Electronic Effects: The methylamino group in this compound enhances nucleophilicity at the aldehyde group, facilitating condensations (e.g., with 2-aminothiophenol to form benzothiazoles) . This contrasts with 3-Methylbenzaldehyde, which lacks the amino group and is less reactive in such reactions . Methoxy and methylthio groups (e.g., in 3-Methoxy-4-(methylthio)benzaldehyde) alter electron density differently, with methoxy being electron-donating and methylthio weakly electron-withdrawing, affecting oxidation and substitution patterns .

Steric Effects: Bulky substituents like dimethylamino (e.g., in 4-(Dimethylamino)benzohydrazide) reduce binding affinity in kinase inhibitors due to steric clashes, as seen in a two-fold potency drop when compared to smaller amino derivatives . This suggests that the methylamino group in this compound may offer a balance between steric bulk and electronic modulation.

Safety and Handling: Brominated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher toxicity risks compared to non-halogenated analogs, necessitating stringent safety protocols . The methylamino group in this compound likely reduces volatility and acute toxicity, though comprehensive toxicological data are lacking .

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